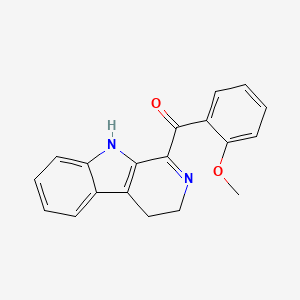
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. Common starting materials might include indole derivatives and methoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.
化学反応の分析
Types of Reactions
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex carboline derivatives, while reduction could produce simpler structures.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in treating neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds to (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone include other beta-carbolines such as harmine, harmaline, and tetrahydro-beta-carboline.
Uniqueness
What sets this compound apart is its specific structural features, such as the methoxyphenyl group, which may confer unique biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
906067-39-8 |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC名 |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H16N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-9,21H,10-11H2,1H3 |
InChIキー |
OHBROBNWFXUQIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C2=NCCC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


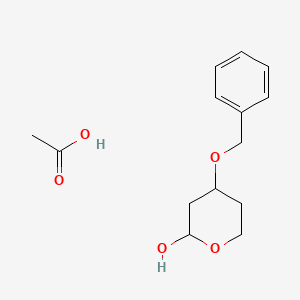
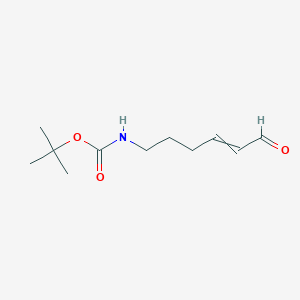
silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
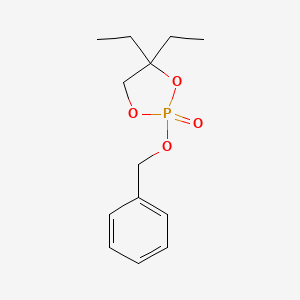
![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
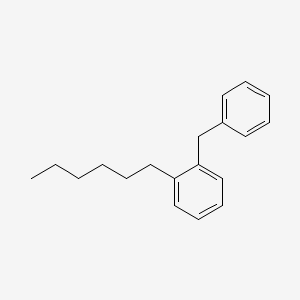
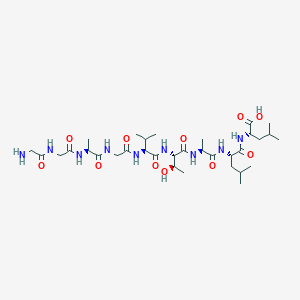
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
